N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-valinamide
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Overview
Description
The compound “(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-FLUOROPHENYL)-3-METHYLBUTANAMIDE” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-FLUOROPHENYL)-3-METHYLBUTANAMIDE” typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorophenyl group, and the final coupling to form the butanamide structure. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its interactions with specific molecular targets could be explored for the treatment of diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-FLUOROPHENYL)-3-METHYLBUTANAMIDE” exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiolane derivatives, fluorophenyl compounds, and butanamides. Each of these compounds has unique properties and applications.
Uniqueness
The uniqueness of “(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-FLUOROPHENYL)-3-METHYLBUTANAMIDE” lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific reactivity and biological activity that distinguishes it from other compounds.
Properties
Molecular Formula |
C16H22FN3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-fluorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C16H22FN3O4S/c1-10(2)14(15(21)19-13-6-4-3-5-12(13)17)20-16(22)18-11-7-8-25(23,24)9-11/h3-6,10-11,14H,7-9H2,1-2H3,(H,19,21)(H2,18,20,22)/t11?,14-/m0/s1 |
InChI Key |
YJFRLNHHPJPGPB-IAXJKZSUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1F)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1F)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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